Methacrolein diacetate

Description

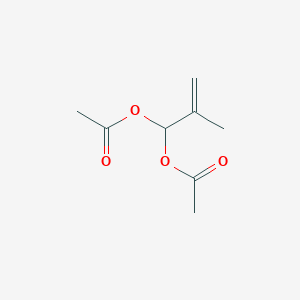

Structure

3D Structure

Properties

IUPAC Name |

(1-acetyloxy-2-methylprop-2-enyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-5(2)8(11-6(3)9)12-7(4)10/h8H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXJBPCTHSTOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Record name | METHACROLEIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864277 | |

| Record name | Methacrolein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methacrolein diacetate appears as a liquid. Density 1.04 g / cm3; highly toxic., Liquid; [CAMEO] Clear faintly yellow liquid; [MSDSonline] | |

| Record name | METHACROLEIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methacrolein diacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

375.8 °F at 760 mmHg (EPA, 1998) | |

| Record name | METHACROLEIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

215 °C (open cup) | |

| Record name | METHACROLEIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.051 @ 20 °C/20 °C | |

| Record name | METHACROLEIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

10476-95-6 | |

| Record name | METHACROLEIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propene-1,1-diol, 2-methyl-, 1,1-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10476-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacrolein diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHACROLEIN DIACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propene-1,1-diol, 2-methyl-, 1,1-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methacrolein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylallylidene diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHACROLEIN DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ6QDI298V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHACROLEIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Characterization of Methacrolein Diacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methacrolein diacetate (2-methylprop-2-ene-1,1-diyl diacetate), a valuable chemical intermediate. We will delve into its molecular structure, synthesis, and detailed characterization using modern spectroscopic techniques. This document is intended to serve as a practical resource, offering not just theoretical knowledge but also actionable experimental protocols and data interpretation.

Introduction: Unveiling this compound

This compound is an organic compound with the chemical formula C₈H₁₂O₄.[1][2] It is the geminal diacetate derived from methacrolein. In its pure form, it exists as a colorless to light yellow liquid.[1] The significance of this compound in organic synthesis lies in its role as a stable precursor to the highly reactive α,β-unsaturated aldehyde, methacrolein.[1] The diacetate functionality serves as a protecting group for the aldehyde, allowing for selective reactions at other sites of a molecule. This protected form is particularly useful in multi-step syntheses where the aldehyde group's reactivity would otherwise interfere with desired transformations. The controlled release of methacrolein under specific conditions, typically acidic hydrolysis, makes this compound a versatile reagent in the synthesis of fine chemicals, polymers, and pharmaceuticals.[1][3]

Molecular Structure and Properties

The molecular structure of this compound features a central carbon atom bonded to a methyl group, a vinyl group, and two acetate groups. This geminal diacetate structure is key to its function as a protected aldehyde.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Molar Mass | 172.18 g/mol | [1] |

| IUPAC Name | 2-Methylprop-2-ene-1,1-diyl diacetate | [1] |

| CAS Number | 10476-95-6 | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 191 °C (375.8 °F) at 760 mmHg | [1] |

| Density | ~1.04 g/cm³ | [1] |

Synthesis and Purification

While methacrolein is a readily available starting material, the direct, detailed synthesis of this compound is not extensively documented in readily accessible literature. However, a standard and reliable method for the preparation of geminal diacetates (acylals) from aldehydes involves the reaction with acetic anhydride, typically in the presence of an acid catalyst.

Synthesis of Methacrolein Precursor

Methacrolein itself is a crucial intermediate in the chemical industry and can be synthesized through various routes, including the condensation of propionaldehyde with formaldehyde.[4][5][6] This reaction is often catalyzed by a secondary amine and a carboxylic acid.[4] High yields of pure methacrolein can be obtained through fractional distillation of the reaction mixture.[4]

Representative Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound from methacrolein and acetic anhydride, based on general procedures for acylal formation.

Reaction Scheme:

Sources

- 1. This compound | C8H12O4 | CID 25305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2014033413A1 - Method for producing methacrolein and/or methacrylic acid - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. US4283564A - Process for preparing methacrolein - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Stability of Methacrolein Diacetate Under Acidic and Basic Conditions

Abstract

Methacrolein diacetate, a geminal diacetate, serves as a crucial precursor and protecting group in organic synthesis, particularly in pharmaceutical and polymer applications where the controlled release of the highly reactive α,β-unsaturated aldehyde, methacrolein, is required. Understanding its stability profile across a range of pH conditions is paramount for optimizing reaction conditions, ensuring formulation stability, and predicting degradation pathways. This technical guide provides a comprehensive examination of the stability of this compound under both acidic and basic aqueous conditions. We will delve into the underlying reaction mechanisms, influencing factors, degradation products, and provide field-proven experimental protocols for assessing its stability.

Introduction: The Role and Significance of this compound

Methacrolein is a valuable C4 building block in the chemical industry, utilized in the synthesis of polymers, resins, and various fine chemicals.[1] However, its high reactivity, stemming from the conjugated system of an alkene and an aldehyde, also makes it prone to polymerization and other undesirable side reactions.[2] this compound (2-methylprop-2-en-1,1-diyl diacetate) effectively "masks" the reactive aldehyde functionality, rendering the molecule more stable for storage and handling.

The utility of this compound lies in its ability to regenerate methacrolein under specific, controlled conditions. This controlled release is often triggered by changes in pH. For researchers in drug development, this property can be harnessed for targeted delivery systems, where a pH differential between the formulation and the target biological environment can initiate the release of an active aldehyde-containing compound. In polymer science, it allows for the timed introduction of a reactive monomer. Therefore, a granular understanding of its pH-dependent stability is not merely academic but a practical necessity for its effective application.

Stability Under Acidic Conditions: A Catalyzed Hydrolysis

Under acidic conditions, this compound undergoes hydrolysis to yield methacrolein and two equivalents of acetic acid. This process is not a simple dissolution but a well-defined acid-catalyzed reaction.

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of a geminal diacetate, such as this compound, proceeds via a mechanism analogous to the acid-catalyzed hydrolysis of esters and acetals.[3][4] The presence of acid, typically in the form of hydronium ions (H₃O⁺) in an aqueous environment, is crucial for the reaction to proceed at a significant rate.

The multi-step mechanism is as follows:

-

Protonation of a Carbonyl Oxygen: The reaction initiates with the protonation of one of the carbonyl oxygens of the diacetate by a hydronium ion. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4]

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the acetate groups, converting it into a good leaving group (acetic acid).

-

Elimination of the First Acetate Group: The tetrahedral intermediate collapses, eliminating a molecule of acetic acid and forming a protonated hemiacetal acetate.

-

Repeat of Steps 1-4: The remaining acetate group undergoes the same sequence of protonation, nucleophilic attack by water, proton transfer, and elimination to release the second molecule of acetic acid and methacrolein.

The overall reaction is reversible; however, in the presence of a large excess of water, the equilibrium is driven towards the hydrolysis products.[3]

Caption: Figure 1: Acid-Catalyzed Hydrolysis of this compound

Factors Influencing Acidic Stability

-

pH: The rate of hydrolysis is directly proportional to the concentration of hydronium ions. Therefore, a lower pH will result in a faster degradation of this compound.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

-

Solvent System: The polarity of the solvent and the availability of water will significantly impact the reaction rate. In non-aqueous or low-water content systems, the stability of this compound is significantly enhanced.

Degradation of the Primary Product: Methacrolein in Acid

The formation of methacrolein is not the end of the degradation pathway. Methacrolein itself, as an α,β-unsaturated aldehyde, can undergo further reactions in acidic aqueous media, although it is generally more stable than in basic conditions. Potential subsequent reactions include hydration of the double bond and polymerization, which can be acid-catalyzed.[2]

Stability Under Basic Conditions: Saponification

In the presence of a base, such as sodium hydroxide, this compound is also unstable and undergoes hydrolysis. This process, known as saponification, is mechanistically distinct from acid-catalyzed hydrolysis and is generally irreversible.[5]

Mechanism of Base-Catalyzed Hydrolysis (Saponification)

The reaction is initiated by the direct nucleophilic attack of a hydroxide ion on one of the electrophilic carbonyl carbons of the diacetate.

-

Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks a carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen.[6]

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an acetate anion as the leaving group. This step is repeated for the second acetate group.

-

Acid-Base Reaction (Irreversible Step): The acetate anions are the conjugate bases of a weak acid (acetic acid), and in the presence of the carboxylic acid that would be transiently formed, an irreversible acid-base reaction occurs to form the carboxylate salt (sodium acetate, if NaOH is the base). This final deprotonation step drives the equilibrium towards the products, making the overall reaction irreversible.[3][5]

Caption: Figure 2: Base-Catalyzed Hydrolysis (Saponification)

Degradation of the Primary Product: Methacrolein in Base

Methacrolein is particularly unstable under basic conditions. As an α,β-unsaturated aldehyde, it is highly susceptible to Michael addition (conjugate addition) by nucleophiles, including the hydroxide ion.[2] This can lead to the formation of 3-hydroxy-2-methylpropanal. Furthermore, aldol condensation reactions and polymerization are readily initiated under basic conditions, leading to a complex mixture of degradation products.[7]

Quantitative Analysis and Data Summary

Table 1: Predicted Stability Profile of this compound

| Condition | Relative Rate of Hydrolysis | Primary Products | Stability of Methacrolein |

| Acidic (pH < 7) | Increases as pH decreases | Methacrolein, Acetic Acid | Moderately Stable |

| Neutral (pH ≈ 7) | Very Slow | (Negligible Hydrolysis) | Stable |

| Basic (pH > 7) | Increases as pH increases | Methacrolein, Acetate Salts | Unstable (Prone to Polymerization/Addition) |

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a robust analytical methodology is required. A combination of High-Performance Liquid Chromatography (HPLC) for the parent compound and Gas Chromatography-Mass Spectrometry (GC-MS) for the volatile degradation product (methacrolein) is recommended.

Workflow for Stability Testing

Caption: Figure 3: Experimental Workflow for Stability Testing

Protocol 1: HPLC Analysis of this compound

This method is designed to quantify the remaining parent compound over time.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal retention and peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Sample Preparation: Dilute the aliquots from the stability study with the mobile phase to a suitable concentration.

-

Quantification: Generate a calibration curve using standards of this compound of known concentrations.

Causality: A reverse-phase C18 column is chosen due to the non-polar nature of the diacetate. Acetonitrile is a common organic modifier providing good peak shape for such compounds. Detection at 210 nm is suitable for capturing the electronic transitions of the ester functional groups.

Protocol 2: GC-MS Analysis of Methacrolein

This method is for the detection and quantification of the primary degradation product. Headspace analysis is preferred due to the volatility of methacrolein.

-

Instrumentation: Gas Chromatograph with a Mass Spectrometer detector and a headspace autosampler.

-

Column: A low to mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Headspace Conditions: Equilibrate the vial at 80°C for 15 minutes before injection.

-

MS Detection: Scan mode from m/z 35 to 200. For quantification, use selected ion monitoring (SIM) for the characteristic ions of methacrolein (e.g., m/z 70, 69, 41).[9]

-

Quantification: Use an external standard calibration curve of methacrolein.

Causality: GC is the ideal technique for analyzing volatile compounds like methacrolein.[1] The mass spectrometer provides definitive identification and allows for sensitive and selective quantification using SIM mode, which is crucial for tracking the formation of this degradation product in a complex matrix.

Conclusion and Field Insights

The stability of this compound is critically dependent on pH. It exhibits considerable stability under neutral conditions, making it an effective protected form of methacrolein. However, researchers and drug development professionals must be aware of its rapid degradation in both acidic and basic environments.

-

For Acidic Formulations: The hydrolysis rate is predictable and follows acid-catalyzed mechanisms. This can be exploited for controlled release, but requires careful buffer selection to achieve the desired release profile. The primary degradation product, methacrolein, is relatively stable but can undergo further reactions over time.

-

For Basic Formulations: this compound will degrade rapidly via saponification. The subsequent instability of methacrolein in basic media, leading to polymerization and side reactions, makes the use of this compound in basic formulations highly challenging and generally inadvisable unless rapid, in-situ generation of a complex product mixture is the desired outcome.

By employing the robust analytical strategies outlined in this guide, scientists can precisely characterize the stability of this compound in their specific systems, leading to more reliable and effective development of pharmaceuticals, polymers, and other advanced materials.

References

-

Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. MDPI. [Link]

-

Catalytic Synthesis of Methacrolein via the Condensation of Formaldehyde and Propionaldehyde with L-Proline Intercalated Layered Double Hydroxides. MDPI. [Link]

-

What will be the reaction of alpha beta unsaturated aldehydes and ketones with ammonia in water?. Quora. [Link]

-

Methacrolein – Knowledge and References. Taylor & Francis. [Link]

-

α,β-Unsaturated carbonyl compound. Wikipedia. [Link]

-

Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

-

Average 13C/12C ratios of methacrolein determined by GC-MS from the... ResearchGate. [Link]

-

17.6: α,β-Unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals. National Institutes of Health. [Link]

-

Heterogeneous Reactions of Methacrolein and Methyl Vinyl Ketone on α-Al2O3 Particles. ACS Publications. [Link]

-

The structure of α,β-unsaturated aldehydes. The aldehyde group and C-C... ResearchGate. [Link]

-

Aqueous-phase ozonolysis of methacrolein and methyl vinyl ketone: a potentially important source of atmospheric... Atmospheric Chemistry and Physics. [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

-

Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Avens Publishing Group. [Link]

-

Base Catalyzed Ester Hydrolysis (Saponification). YouTube. [Link]

-

Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. [Link]

- Method for producing methacrolein and/or methacrylic acid.

-

Methacrolein: CAS # 78-85-3 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Restek. [Link]

-

Heat-induced formation of alpha,beta-unsaturated nucleoside dialdehydes and their activity with adenosine deaminase. National Institutes of Health. [Link]

-

Methacrolein. Wikipedia. [Link]

-

Pyrolysis-GC/MS. Toray Research Center, Inc.. [Link]

-

Methacrylate Fate and Degradation. Methacrylate Producers Association. [Link]

-

Saponification - Base promoted ester hydrolysis (video). Khan Academy. [Link]

-

Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. Royal Society of Chemistry. [Link]

-

Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

-

Kinetics of acid catalyzed hydrolysis of ethylacetate ester| Lab activity. YouTube. [Link]

-

Acid and Base (Saponification) Hydrolysis Explained. YouTube. [Link]

-

19.13 Dehydration of Aldol Addition Products Form α, β-Unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolysis of Methacrolein Diacetate

Executive Summary

Methacrolein is a pivotal α,β-unsaturated aldehyde, serving as a critical building block in the synthesis of polymers, resins, and fine chemicals, most notably as a precursor to methyl methacrylate (MMA).[1][2] However, its high reactivity and volatility present significant challenges in handling and storage. Methacrolein diacetate (2-methyl-2-propene-1,1-diol diacetate) offers an elegant solution, functioning as a stable, liquid pro-drug form of methacrolein.[3] It allows for the controlled, in-situ generation of methacrolein through acid-catalyzed hydrolysis. This guide provides a comprehensive exploration of the underlying chemical mechanism of this hydrolysis, detailed experimental protocols for its execution and validation, and critical safety considerations for handling the involved reagents.

The Core Mechanism: An Acid-Catalyzed Acetal Hydrolysis Pathway

The hydrolysis of this compound is a classic example of an acid-catalyzed hydrolysis of a geminal diester, a class of compounds structurally analogous to acetals. The reaction proceeds in an aqueous acidic environment, where the equilibrium is driven towards the formation of methacrolein and acetic acid by utilizing an excess of water.[4]

The generally accepted pathway is a multi-step A-1 mechanism, characterized by a rapid, reversible protonation of the substrate followed by a rate-determining unimolecular decomposition of the protonated intermediate.[5]

The step-by-step mechanism is as follows:

-

Protonation of the Acetal Oxygen: The reaction is initiated by the protonation of one of the ester carbonyl oxygens by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon and transforms the acetate group into a good leaving group (acetic acid).[6][7]

-

Formation of an Oxocarbenium Ion (Step 1): The protonated ester group is eliminated as a molecule of acetic acid. This departure is assisted by the lone pair of electrons on the adjacent ester oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step of the hydrolysis.[5][8]

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the highly electrophilic carbocation of the oxocarbenium ion.

-

Deprotonation to Form Hemiacetal Acetate: A subsequent deprotonation of the oxonium ion by a water molecule yields a hemiacetal acetate intermediate and regenerates the acid catalyst.

-

Repetition of the Sequence: Steps 1-4 are repeated for the second acetate group. The remaining ester oxygen is protonated, leading to its elimination as a second molecule of acetic acid and the formation of a protonated methacrolein.

-

Final Deprotonation: The protonated methacrolein is deprotonated by water to yield the final methacrolein product and regenerate the hydronium ion catalyst. The overall reaction liberates one mole of methacrolein and two moles of acetic acid for every mole of this compound hydrolyzed.

Visualization of the Hydrolysis Mechanism

Caption: Figure 1: Stepwise mechanism of acid-catalyzed hydrolysis.

Experimental Protocol: A Self-Validating Workflow

This section outlines a robust, self-validating protocol for the laboratory-scale hydrolysis of this compound. The causality behind each step is explained to ensure both reproducibility and a fundamental understanding of the process.

Materials and Equipment

| Category | Item | Purpose |

| Reagents | This compound (≥95%) | Starting Material |

| Deionized Water | Reaction Solvent/Reagent | |

| Sulfuric Acid (98%) | Acid Catalyst | |

| Sodium Bicarbonate (Saturated Sol.) | Neutralizing Agent | |

| Diethyl Ether (Anhydrous) | Extraction Solvent | |

| Sodium Sulfate (Anhydrous) | Drying Agent | |

| Apparatus | 250 mL Three-Neck Round-Bottom Flask | Reaction Vessel |

| Magnetic Stirrer and Stir Bar | Ensures Homogeneous Mixing | |

| Condenser (Allihn or Liebig) | Prevents Loss of Volatile Components | |

| Thermometer/Temperature Probe | Monitors Reaction Temperature | |

| Dropping Funnel | Controlled Addition of Catalyst | |

| Separatory Funnel | Phase Separation | |

| Rotary Evaporator | Solvent Removal | |

| Analytical | Gas Chromatograph (GC-FID) | Purity Analysis and Yield Quantification |

| GC-Mass Spectrometer (GC-MS) | Structural Confirmation |

Step-by-Step Hydrolysis Procedure

-

Reactor Setup: Assemble the three-neck flask with the magnetic stir bar, condenser, thermometer, and dropping funnel in a fume hood. Ensure a gentle flow of cooling water through the condenser.

-

Causality: The setup contains the reaction, prevents the escape of volatile and toxic methacrolein, and allows for controlled reagent addition and temperature monitoring.

-

-

Charging the Reactor: Charge the flask with this compound (e.g., 17.22 g, 0.1 mol) and deionized water (e.g., 100 mL). Begin stirring to create a suspension.

-

Causality: Using a significant excess of water drives the reaction equilibrium towards the products, maximizing the yield.

-

-

Catalyst Addition: Prepare a 10% (v/v) aqueous solution of sulfuric acid. Slowly add the acid solution dropwise from the dropping funnel over 15-20 minutes. Monitor the temperature, ensuring it does not rise excessively.

-

Causality: Slow, controlled addition of the strong acid catalyst prevents a dangerous exothermic reaction and allows for dissipation of heat.[9]

-

-

Reaction: Heat the mixture to a controlled temperature (e.g., 60-70°C) and maintain with vigorous stirring for 2-4 hours.

-

Causality: Moderate heating increases the reaction rate without causing significant evaporation or side reactions. Stirring ensures efficient contact between the reactants.

-

-

Monitoring (Self-Validation): After 2 hours, and every 30 minutes thereafter, carefully extract a small aliquot (~0.1 mL) from the reaction mixture. Immediately quench it with an equal volume of saturated sodium bicarbonate solution, extract with diethyl ether, and analyze the ether layer by GC. The reaction is complete when the this compound peak disappears.

-

Causality: In-process monitoring provides real-time data on reaction completion, preventing premature work-up or unnecessary energy expenditure.

-

Product Work-up and Purification

-

Cooling and Neutralization: Cool the reaction flask in an ice bath to room temperature. Slowly add saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral (~7).

-

Causality: Neutralization quenches the reaction and removes the corrosive acid catalyst, making the product safe to handle and preventing degradation during purification.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether (3 x 50 mL). Combine the organic extracts.

-

Causality: Methacrolein has higher solubility in organic solvents than in the aqueous salt solution, allowing for efficient separation from inorganic byproducts.

-

-

Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate. Swirl for 5-10 minutes, then filter or decant the solution to remove the drying agent.

-

Causality: Removal of dissolved water is crucial before distillation to obtain a pure, anhydrous product.

-

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator. Use a cool water bath and apply vacuum gently.

-

Causality: This step isolates the crude methacrolein product. Care must be taken due to the high volatility of methacrolein.

-

-

Purification (Optional): For high-purity methacrolein, fractional distillation can be performed.[10]

-

Causality: Distillation separates the methacrolein (B.P. ~68°C) from any non-volatile impurities or higher-boiling side products.

-

Analytical Validation

-

Gas Chromatography (GC): Quantify the purity of the final product. A typical method uses a DB-624 column with a temperature program (e.g., 40°C for 5 min, ramp to 250°C at 10°C/min).[1] The retention times of the starting material and product are compared against authentic standards.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the identity of the product by matching its mass spectrum (molecular ion and fragmentation pattern) with a library spectrum for methacrolein.[1]

Visualization of the Experimental Workflow

Caption: Figure 2: A self-validating experimental workflow.

Data Summary and Safety Imperatives

Physicochemical Properties

| Property | This compound | Methacrolein |

| Molecular Formula | C₈H₁₂O₄ | C₄H₆O |

| Molecular Weight | 172.18 g/mol [3] | 70.09 g/mol |

| Appearance | Colorless to light yellow liquid[3] | Colorless, volatile liquid |

| Boiling Point | 191 °C[3] | ~68 °C |

| Density | ~1.04 g/cm³[3] | ~0.84 g/cm³ |

Critical Safety Considerations

E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) in practice demands an uncompromising approach to safety. Both the reactant and the product in this procedure are classified as extremely hazardous substances.

-

Toxicity: this compound is highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[3][9] It is a severe irritant to the eyes, skin, and respiratory tract.[3][11] Methacrolein is also highly toxic, corrosive, and a potent lachrymator.

-

Handling: All manipulations must be conducted within a certified chemical fume hood. A full complement of Personal Protective Equipment (PPE) is mandatory, including:

-

Chemical splash goggles and a face shield.

-

Chemically resistant gloves (e.g., butyl rubber or laminate).

-

A lab coat and closed-toe shoes.

-

For handling neat methacrolein, a respirator with an appropriate organic vapor cartridge is strongly recommended.[12]

-

-

Reactivity Hazards: The hydrolysis reaction is exothermic, especially with concentrated acids.[9] Methacrolein itself can undergo vigorous, and potentially explosive, polymerization, especially in the presence of acids, bases, or upon exposure to light and heat.[9] Ensure the final product is stored cool, in the dark, and potentially with a polymerization inhibitor if not used immediately.

Conclusion

The acid-catalyzed hydrolysis of this compound is a fundamentally important and practical method for the controlled generation of methacrolein. A thorough understanding of its A-1 mechanistic pathway allows researchers to optimize reaction conditions for yield and efficiency. The provided self-validating experimental workflow, which integrates in-process monitoring with final analytical confirmation, ensures a robust and reproducible synthesis. However, the extreme toxicity of the materials involved necessitates that all experimental work be conducted with the highest adherence to safety protocols. This guide provides the foundational knowledge for researchers to confidently and safely leverage this chemical transformation in their synthetic endeavors.

References

-

Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. (2023). MDPI. Retrieved from [Link]

- Process for preparing methacrolein. (1981). Google Patents.

-

This compound. (n.d.). Grokipedia. Retrieved from [Link]

-

Mechanistic Insight into Methacrolein Formation from Formaldehyde and Propionaldehyde. (2022). ResearchGate. Retrieved from [Link]

-

This compound | C8H12O4. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of Methacrolein by Condensation of Propionaldehyde with Formaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

-

Catalytic Synthesis of Methacrolein via the Condensation of Formaldehyde and Propionaldehyde with L-Proline Intercalated Layered Double Hydroxides. (2022). MDPI. Retrieved from [Link]

-

This compound HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

- Method for producing methacrolein and the conditioning/draining thereof for direct oxidative esterification. (2016). Google Patents.

-

This compound. (n.d.). Wikipedia. Retrieved from [Link]

-

Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Hydrates, Hemiacetals, and Acetals. (2010). Master Organic Chemistry. Retrieved from [Link]

-

The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. (2008). ACS Publications. Retrieved from [Link]

-

Acetal Hydrolysis Mechanism + EASY TRICK! (2024). YouTube. Retrieved from [Link]

-

Acetal Formation, Mechanism, Resonance. (2022). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. This compound | C8H12O4 | CID 25305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US4283564A - Process for preparing methacrolein - Google Patents [patents.google.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. nj.gov [nj.gov]

Methacrolein Diacetate: A Novel and Stable Precursor for Advanced Methacrylate Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Innovation in Methacrylate Production

Methacrylates, particularly methyl methacrylate (MMA), are foundational monomers in a vast array of industries, from advanced polymers and resins to sophisticated biomedical devices and pharmaceutical formulations. The conventional synthesis routes to these vital chemical building blocks, however, are not without their challenges, often involving hazardous reagents, energy-intensive processes, and significant environmental footprints. The pursuit of cleaner, more efficient, and economically viable production methods is a critical endeavor in modern chemical research and development. This guide introduces a promising alternative pathway that leverages methacrolein diacetate as a stable, manageable precursor for methacrylate synthesis, offering potential advantages in process control, safety, and overall efficiency.

The Strategic Intermediate: Understanding Methacrolein

Methacrolein (MAL) is a pivotal intermediate in the synthesis of methyl methacrylate.[1][2] It is an unsaturated aldehyde that can be produced through several routes, with the condensation of formaldehyde and propionaldehyde emerging as a particularly efficient and clean method.[1]

Synthesis of Methacrolein via Mannich Reaction

A high-yield route to methacrolein involves the Mannich reaction of formaldehyde and propionaldehyde, catalyzed by a secondary amine and a carboxylic acid.[1] This method offers excellent selectivity and operates under relatively mild conditions.

The reaction proceeds through the formation of a Mannich base intermediate. A secondary amine, such as dibutylamine, reacts with formaldehyde to form an iminium ion. This electrophilic species then reacts with the enol form of propionaldehyde. Subsequent elimination yields methacrolein.[1] A yield of up to 97.3% can be achieved under optimized conditions.[1]

Experimental Protocol: Synthesis of Methacrolein

-

Reaction Setup: A stirred, jacketed reactor is charged with propionaldehyde, an aqueous solution of formaldehyde, and a carboxylic acid (e.g., acetic acid).

-

Catalyst Addition: A secondary amine (e.g., dibutylamine) is added dropwise to the mixture while maintaining a controlled temperature.

-

Reaction Conditions: The reaction is typically carried out at a temperature of 70-120°C and a pressure of 2-10 atmospheres.[3]

-

Work-up: Upon completion, the reaction mixture is cooled and separated into organic and aqueous phases. Methacrolein is then purified from the organic phase by distillation.

Caption: Workflow for the synthesis of methacrolein.

This compound: A Stabilized Gateway to Methacrylates

While methacrolein is a valuable intermediate, its high reactivity can present challenges in handling, storage, and purification. A strategic approach to mitigate these challenges is the conversion of methacrolein to a more stable derivative, this compound. This compound, also known as 2-methyl-2-propene-1,1-diol diacetate, effectively "protects" the reactive aldehyde group.[2]

This compound is a colorless to light yellow liquid that is stable under neutral conditions but can be readily hydrolyzed back to methacrolein in an acidic environment.[2] This controlled release of methacrolein is a key advantage, allowing for its in-situ generation in a subsequent reaction step, thereby minimizing side reactions and improving process control.

Synthesis of this compound

This compound can be synthesized from methacrolein by reaction with acetic anhydride. This reaction is typically catalyzed by an acid or a cation-exchange resin.

Experimental Protocol: Synthesis of this compound

-

Reactants: Methacrolein and acetic anhydride are charged into a reactor.

-

Catalyst: A solid acid catalyst, such as a cation-exchange resin, is added to the mixture.

-

Reaction Conditions: The reaction is carried out under solvent-free conditions with stirring at a controlled temperature.

-

Purification: The product, this compound, can be purified by distillation.

Proposed Pathway: From this compound to Methyl Methacrylate

The central proposition of this guide is the use of this compound as a precursor for the synthesis of methyl methacrylate (MMA). This pathway involves two key conceptual steps: the controlled release of methacrolein and its subsequent oxidative esterification.

In-Situ Generation of Methacrolein and Oxidative Esterification

The conversion of this compound to MMA can be envisioned as a one-pot process where the diacetate is first hydrolyzed to methacrolein, which then undergoes oxidative esterification in the presence of methanol and an oxygen source.

The key advantage of this approach lies in the gradual, controlled release of the highly reactive methacrolein, which can then be immediately consumed in the oxidative esterification step. This minimizes the concentration of free methacrolein in the reactor, thereby reducing the likelihood of undesired side reactions such as polymerization or the formation of dimeric byproducts.[4]

The direct oxidative esterification of methacrolein to MMA is a well-established process, often utilizing catalysts based on noble metals like palladium or gold.[5]

Caption: Proposed one-pot synthesis of MMA from this compound.

Comparative Analysis: The this compound Advantage

To fully appreciate the potential of the this compound route, it is essential to compare it with established industrial processes for MMA synthesis.

| Feature | Acetone Cyanohydrin (ACH) Process | Direct Oxidation of Isobutylene/tert-Butanol | Proposed this compound Pathway |

| Primary Feedstocks | Acetone, Hydrogen Cyanide, Sulfuric Acid, Methanol | Isobutylene or tert-Butanol, Air, Methanol | Propionaldehyde, Formaldehyde, Acetic Anhydride, Methanol, Air |

| Key Intermediates | Acetone cyanohydrin, Methacrylamide sulfate | Methacrolein, Methacrylic acid | Methacrolein, this compound |

| Major Byproducts | Ammonium bisulfate | CO, CO₂, various organic acids | Acetic acid, Water |

| Process Safety | High; involves highly toxic hydrogen cyanide and corrosive sulfuric acid. | Moderate; involves flammable hydrocarbons and high-temperature oxidation. | Potentially improved; avoids highly toxic reagents and allows for better control over reactive intermediates. |

| Atom Economy | Low; significant portion of reactants end up as low-value byproduct. | Moderate to high. | Potentially high; acetic acid byproduct can be recovered and recycled. |

| Process Control | Complex multi-step process. | Two-step oxidation process requiring different catalysts and conditions.[6] | Potentially simplified one-pot conversion from the stable diacetate intermediate. |

Safety and Handling of this compound

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as toxic and can be fatal if inhaled, swallowed, or in contact with skin.[4] It is also a severe irritant to the eyes, skin, and respiratory tract.[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection. A full-face respirator with an appropriate cartridge should be used when handling this substance.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids, bases, and oxidizing agents.[7]

-

Reactivity: this compound reacts exothermically with acids and bases.[7] Under acidic conditions, it decomposes to methacrolein, which can undergo vigorous polymerization.[7]

Conclusion and Future Outlook

The use of this compound as a precursor for methacrylate synthesis represents a promising avenue for the development of safer, more efficient, and more sustainable chemical processes. By leveraging a stable and easily handled intermediate, this proposed pathway offers the potential for improved process control and a reduction in the formation of undesirable byproducts. Further research and process optimization are warranted to fully realize the industrial viability of this innovative approach. The principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore this novel route and contribute to the advancement of methacrylate production technology.

References

-

Wei, T., Liu, J., Yin, H., Zhang, G., & Li, S. (2023). Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. Molecules, 28(9), 3797. [Link]

- K-H. Griesbaum, et al. (1981). Process for preparing methacrolein.

-

Chen, W., et al. (2020). Methyl Methacrylate Synthesis: Thermodynamic Analysis for Oxidative Esterification of Methacrolein and Aldol Condensation of Methyl Acetate. SciSpace. [Link]

- Evonik Röhm GmbH. (2016). Method for producing methacrolein and the conditioning/draining thereof for direct oxidative esterification.

-

Grokipedia. (n.d.). This compound. Grokipedia. [Link]

-

Li, Y., et al. (2012). Synthesis of Methacrolein by Condensation of Propionaldehyde with Formaldehyde. Advanced Materials Research, 396-398, 1094-1097. [Link]

-

Speight, J. G. (Ed.). (2019). Methacrolein. In Handbook of Petrochemical Processes. Taylor & Francis. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. US4283564A - Process for preparing methacrolein - Google Patents [patents.google.com]

- 4. US20160200660A1 - Method for producing methacrolein and the conditioning/draining thereof for direct oxidative esterification - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. This compound | C8H12O4 | CID 25305 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Methacrolein Diacetate for Researchers and Pharmaceutical Scientists

Abstract

Methacrolein diacetate, a versatile chemical intermediate, plays a crucial role in various synthetic applications, from polymer manufacturing to the controlled release of the highly reactive methacrolein. Understanding its solubility in common organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating stable solutions. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering a blend of theoretical principles, predictive analysis, and practical experimental protocols. While quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and methodologies to confidently assess its solubility in a range of solvent systems.

Introduction: The Significance of this compound and Its Solubility

This compound (2-methyl-2-propene-1,1-diyl diacetate) is a geminal diacetate that serves as a protected form of methacrolein.[1] This colorless to light yellow liquid is characterized by the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol .[1] Its primary utility lies in its ability to controllably release methacrolein under acidic conditions, making it a valuable intermediate in the synthesis of fine chemicals, resins, and polymers.[1]

In the context of pharmaceutical development, acetals and related protected carbonyl compounds are instrumental as protecting groups in multi-step syntheses of active pharmaceutical ingredients (APIs).[2][3] They allow for selective reactions on other parts of a molecule while the reactive aldehyde functionality is masked.[2] The solubility of such intermediates dictates the choice of reaction media, influencing reaction rates, yields, and impurity profiles. Furthermore, in formulation science, particularly for controlled-release systems, understanding the solubility of all components is critical for achieving the desired release kinetics.[4]

This guide will delve into the molecular characteristics of this compound that govern its solubility, provide a predicted solubility profile across different solvent classes, and offer a detailed, self-validating experimental workflow for researchers to determine its solubility in their specific solvent systems.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[5] To predict the solubility of this compound, we must first analyze its molecular structure and inherent polarity.

This compound possesses both polar and non-polar characteristics. The two ester (acetate) groups contain polar carbon-oxygen and carbonyl (C=O) bonds, which create dipole moments. These polar regions can engage in dipole-dipole interactions with polar solvents. Conversely, the propylene backbone and the methyl groups of the acetate moieties are non-polar and will interact favorably with non-polar solvents through London dispersion forces.

The topological polar surface area (TPSA) of this compound is calculated to be 52.6 Ų, which suggests a moderate polarity.[6] For comparison, its precursor, methacrolein, has a TPSA of 17.1 Ų.[7] This higher polarity of the diacetate, due to the additional oxygen atoms, suggests that it will be more soluble in polar solvents than a simple alkene but less soluble than a small, highly polar molecule like water. Indeed, this compound is described as having only slight solubility in water.[1]

Classification of Solvents and Predicted Solubility

To systematically predict the solubility of this compound, we will consider three major classes of organic solvents:

-

Polar Protic Solvents: These solvents, such as alcohols (methanol, ethanol) and water, can engage in hydrogen bonding and have high dielectric constants.[8][9] While this compound has polar ester groups, it lacks hydrogen bond donors. It can act as a hydrogen bond acceptor at the carbonyl oxygens. Therefore, moderate to good solubility is expected in polar protic solvents, driven by dipole-dipole interactions and some hydrogen bonding.

-

Polar Aprotic Solvents: This class includes solvents like acetone, ethyl acetate, acetonitrile, and dimethylformamide (DMF). They possess significant dipole moments but do not have O-H or N-H bonds for hydrogen donation.[8][9] These solvents are expected to be excellent solvents for this compound. The dipole-dipole interactions between the solvent and the ester groups of the solute are the primary driving force for dissolution.

-

Non-polar Solvents: Solvents such as hexane, toluene, and diethyl ether have low dielectric constants and minimal dipole moments.[10] The non-polar hydrocarbon portion of this compound will have favorable interactions with these solvents. However, the polar ester groups will be less effectively solvated. Therefore, solubility in non-polar solvents is likely to be lower than in polar aprotic solvents but may still be significant, especially in less polar solvents that have some ability to interact with the ester groups, like diethyl ether.

The following diagram illustrates the predicted solubility profile based on these theoretical considerations.

Caption: Predicted solubility of this compound in different solvent classes.

Quantitative Solubility Data (Predicted)

In the absence of experimentally verified quantitative data, the following table provides a predicted solubility profile for this compound in a selection of common organic solvents. This table is based on the theoretical principles outlined above and should be used as a guideline for solvent selection, with the recommendation that experimental verification is performed for any critical application.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | High | Strong dipole-dipole interactions with the ester groups. |

| Ethyl Acetate | High | "Like dissolves like" principle; both are esters. | |

| Acetonitrile | High | Strong dipole moment effectively solvates the polar regions of the molecule. | |

| Tetrahydrofuran (THF) | High | Good balance of polarity and non-polar character to solvate the entire molecule. | |

| Dichloromethane | High | Effective at dissolving moderately polar organic compounds. | |

| Polar Protic | Methanol | Moderate to High | Can act as a hydrogen bond donor to the ester carbonyls, in addition to dipole-dipole interactions. |

| Ethanol | Moderate to High | Similar to methanol, with a slightly larger non-polar character. | |

| Isopropanol | Moderate | Increased non-polar character compared to methanol and ethanol may slightly reduce solubility. | |

| Non-polar | Toluene | Moderate | Aromatic ring can have some interaction with the ester groups, in addition to solvating the non-polar part. |

| Diethyl Ether | Moderate | The ether oxygen provides some polarity to interact with the ester groups. | |

| Hexane | Low | Primarily London dispersion forces, which are less effective at solvating the polar ester groups. | |

| Cyclohexane | Low | Similar to hexane, with minimal polarity. |

Experimental Protocol for Determining the Solubility of this compound

The following protocol provides a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature. This method is based on the isothermal equilibrium technique.

Materials and Equipment

-

This compound (purity >95%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Thermostatically controlled water bath or shaker

-

Glass vials with screw caps (e.g., 10 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or a High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV).

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions: To a series of glass vials, add an excess amount of this compound to a known volume of the chosen solvent. The exact amount will depend on the expected solubility but should be enough to ensure that a solid phase (or in this case, an undissolved liquid phase) remains after equilibration.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for 24-48 hours with constant agitation. This extended time ensures that the solution reaches saturation.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the same temperature bath for at least 4 hours to allow the excess this compound to settle.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette. Be cautious not to disturb the undissolved layer.

-

Filtration: Immediately filter the collected sample through a 0.45 µm syringe filter into a clean, tared vial. This step removes any microscopic undissolved droplets.

-

Quantification: Accurately weigh the filtered sample. Then, dilute the sample to a known volume with the same solvent.

-

Analysis: Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: From the concentration determined in the analysis and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Practical Implications and Applications

A thorough understanding of the solubility of this compound is crucial for its effective use in research and industry.

-

In Organic Synthesis: As a protected form of methacrolein, it is used in reactions where the aldehyde is sensitive to the reaction conditions.[2][5] Knowledge of its solubility allows for the selection of an appropriate solvent that dissolves the reactants and is compatible with the reaction chemistry. For instance, its high predicted solubility in polar aprotic solvents like THF and dichloromethane makes these good candidates for reactions involving this compound.

-

In Polymer Science: this compound is a precursor for polymers and resins.[1] The choice of solvent for polymerization reactions is critical as it can affect the polymerization rate, the molecular weight of the resulting polymer, and the morphology of the final product.

-

In Drug Development and Formulation: While direct applications of this compound in drug formulations are not common due to its toxicity, the principles governing its solubility are applicable to other diacetate compounds and protected aldehydes used in pharmaceutical synthesis.[3] For example, in the development of controlled-release drug delivery systems, the solubility of the polymer, the drug, and any excipients in a common solvent is often required for the manufacturing process, such as in solvent casting of polymer films or the formation of microspheres.[4]

Conclusion

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). Methacrolein. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

- Grokipedia. (n.d.). This compound.

-

New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: this compound. Retrieved January 27, 2026, from [Link]

-

Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved January 27, 2026, from [Link]

-

MDPI. (2022). Smart, Naturally-Derived Macromolecules for Controlled Drug Release. Retrieved January 27, 2026, from [Link]

-

National Institutes of Health. (2015). Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release. PMC. Retrieved January 27, 2026, from [Link]

-

Bio-Based Aldehydes for Industrial Synthesis: Acetaldehyde, Acetal & Paraldehyde. (2025). Acetaldehyde, Acetal & Paraldehyde. Retrieved January 27, 2026, from [Link]

-

Research Journal of Pharmacy and Technology. (2019). Polymers used in the Designing of Controlled Drug Delivery System. Retrieved January 27, 2026, from [Link]

-

JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved January 27, 2026, from [Link]

-

Royal Society of Chemistry. (2019). Photo-organocatalytic synthesis of acetals from aldehydes. Green Chemistry. Retrieved January 27, 2026, from [Link]

-

IIP Series. (n.d.). POLYMERS IN CONTROLLED RELEASE DRUG DELIVERY SYSTEMS: AN EXPLORATION OF PROPERTIES, AND APPLICATIONS. Retrieved January 27, 2026, from [Link]

-

Taylor & Francis. (n.d.). Methacrolein – Knowledge and References. Retrieved January 27, 2026, from [Link]

-

YouTube. (2017). Drug Release Mechanism for Carbopol Polymers. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). Process for preparing methacrolein.

-

PubMed. (2025). General Acetal-Protected Aldehyde Strategy for Facile Synthesis of Covalent Organic Frameworks with Splendid Crystallinity and Uniform Morphology. Retrieved January 27, 2026, from [Link]

-

Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved January 27, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). Methacrolein. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Asian Journal of Research in Chemistry. (2018). Physical Properties of liquids. Retrieved January 27, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 3. biviture.com [biviture.com]

- 4. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 6. This compound | C8H12O4 | CID 25305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methacrolein | C4H6O | CID 6562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ajrconline.org [ajrconline.org]

Methodological & Application

Application Notes & Protocols: Methacrolein Diacetate as a pH-Triggered Pro-Crosslinking Agent in Polymer Chemistry

Document ID: ANP-MDA-2026-01

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of methacrolein diacetate (MDA) as a pro-crosslinking agent in polymer chemistry. We move beyond a simple recitation of steps to explain the underlying chemical principles, offering a framework for rational design of novel polymer networks. The core focus is on MDA's unique ability to generate the reactive crosslinker, methacrolein, in situ under specific acidic conditions. This property makes it an exceptional candidate for creating pH-responsive materials, such as hydrogels for controlled drug delivery. Detailed protocols for synthesis and characterization are provided, underpinned by field-proven insights to ensure experimental success and data integrity.

Principle of Operation: The "Pro-Crosslinker" Strategy

Methacrolein is a valuable monomer and crosslinking agent due to its α,β-unsaturated aldehyde structure. However, its high reactivity leads to spontaneous and often uncontrollable polymerization, resulting in insoluble and infusible resins of little practical use.[1] Direct addition of methacrolein to a polymer solution often results in premature and heterogeneous crosslinking.

This compound (MDA) elegantly circumvents this challenge. MDA is a protected form of methacrolein, where the reactive aldehyde is masked as a stable geminal diacetate.[2] This ester is stable under neutral and basic conditions but undergoes rapid acid-catalyzed hydrolysis to release methacrolein and acetic acid.[2][3]

This controlled, triggered release is the cornerstone of its utility. MDA is not the crosslinker itself, but a pro-crosslinker : a stable precursor that generates the active crosslinking agent in situ upon application of a specific trigger (in this case, low pH). This allows for homogeneous mixing of the agent within the polymer matrix before initiating the crosslinking reaction precisely when desired.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-methylprop-2-ene-1,1-diyl diacetate | [2] |

| Molecular Formula | C₈H₁₂O₄ | [2] |

| Molecular Weight | 172.18 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 191 °C | [2] |

| Density | ~1.04 g/cm³ | [2] |

| Solubility | Slight in water; Soluble in many organic solvents | [2] |

Mechanism of Action

The crosslinking process is a sequential, two-step reaction. Understanding this mechanism is critical for designing experimental conditions and troubleshooting.

-

Step 1: Acid-Catalyzed Hydrolysis (Activation): In an acidic aqueous environment, the diacetate ester of MDA is hydrolyzed, releasing two molecules of acetic acid and one molecule of methacrolein. This step is the trigger for the entire process.[3]

-

Step 2: Crosslinking by in situ Methacrolein: The newly generated methacrolein, with its reactive vinyl and aldehyde groups, can crosslink polymer chains through several potential pathways, most notably Michael addition. If the polymer backbone contains nucleophilic groups (e.g., primary amines (-NH₂) or thiols (-SH)), they can readily attack the β-carbon of the α,β-unsaturated system, forming stable covalent bonds between polymer chains.

Application Focus: pH-Responsive Hydrogels for Drug Delivery

The unique pH-triggered activation of MDA makes it an ideal candidate for fabricating hydrogels for controlled drug delivery.[4] A therapeutic agent can be loaded into a polymer solution containing MDA. This formulation can remain a stable, injectable liquid at neutral pH. Upon injection into a target tissue with a slightly acidic microenvironment (e.g., a tumor or site of inflammation), the MDA is hydrolyzed, initiating gelation in situ. This process traps the drug within the resulting hydrogel matrix, allowing for its sustained release as the drug diffuses out or as the matrix degrades.

Polymers rich in primary amine groups, such as chitosan, are excellent substrates for this application. Chitosan is biocompatible, biodegradable, and its amine groups provide the necessary nucleophiles for the Michael addition reaction with the in situ generated methacrolein.

Experimental Protocol: Synthesis of a pH-Responsive Chitosan-MDA Hydrogel

This protocol details the preparation of a chitosan-based hydrogel using MDA as a pH-triggered crosslinking agent.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| Chitosan (low molecular weight) | ≥75% deacetylated | Sigma-Aldrich | |

| This compound (MDA) | ≥95% | Sigma-Aldrich | EXTREMELY TOXIC . Handle with extreme caution. |

| Acetic Acid | Glacial, ACS Reagent | Fisher Scientific | |

| Sodium Hydroxide (NaOH) | ACS Reagent | VWR | For pH adjustment. |

| Hydrochloric Acid (HCl) | 1 M solution | VWR | For pH adjustment. |

| Deionized (DI) Water | 18.2 MΩ·cm | Millipore |

Experimental Workflow

Step-by-Step Methodology

-

Preparation of Chitosan Solution:

-

Prepare a 1% (v/v) acetic acid solution in DI water.

-

Slowly add 2.0 g of low molecular weight chitosan powder to 100 mL of the 1% acetic acid solution under vigorous stirring.

-

Cover the beaker and continue stirring at room temperature overnight to ensure complete dissolution. The resulting solution should be clear and viscous.

-

-

Incorporation of this compound:

-

Causality: This step is performed under acidic conditions (pH < 5) where the chitosan is soluble, but the hydrolysis of MDA is slow enough to allow for homogeneous mixing before significant crosslinking occurs.

-

In a well-ventilated fume hood, add the desired amount of MDA to the chitosan solution. A typical starting point is a 1:10 molar ratio of MDA to the glucosamine repeat units of chitosan.

-

Immediately vortex the solution vigorously for 1 minute to ensure uniform dispersion of the MDA.

-

-

pH-Triggered Crosslinking (Gelation):

-

Causality: Adjusting the pH to the optimal range for MDA hydrolysis (pH 5.0-6.0) initiates the rapid release of methacrolein and subsequent crosslinking.

-